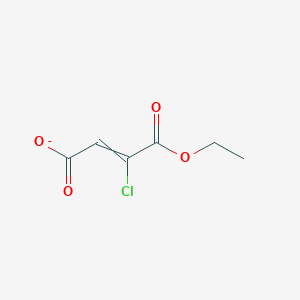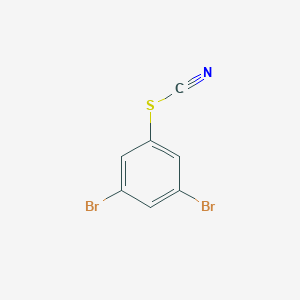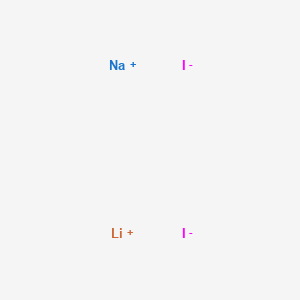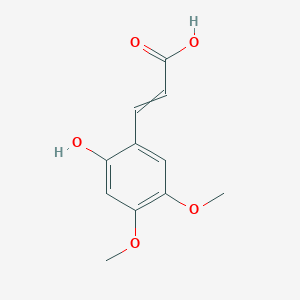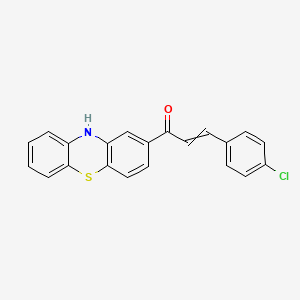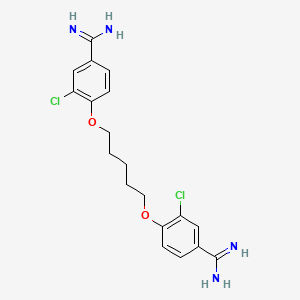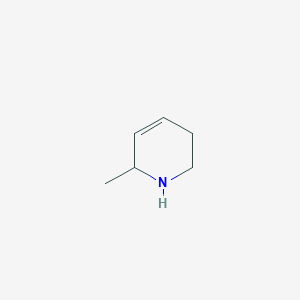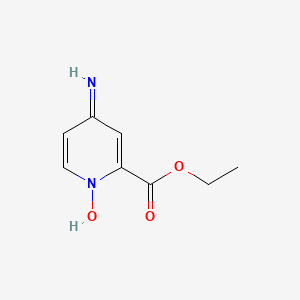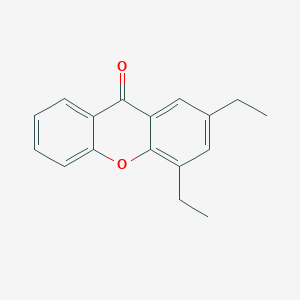
1,8-Dibromo-2,7-diethyl-4,5,9,10-tetrahydropyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dibromo-2,7-diethyl-4,5,9,10-tetrahydropyrene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by the presence of two bromine atoms and two ethyl groups attached to a tetrahydropyrene core. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dibromo-2,7-diethyl-4,5,9,10-tetrahydropyrene typically involves the bromination of pyrene derivatives. One common method involves the bromination of pyrene with a stoichiometric equivalent of bromine in nitrobenzene, resulting in various brominated isomers, including 1,8-dibromo derivatives . The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Dibromo-2,7-diethyl-4,5,9,10-tetrahydropyrene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups.
Oxidation Reactions: Oxidized derivatives such as quinones.
Reduction Reactions: Hydrogenated derivatives with reduced bromine content.
Applications De Recherche Scientifique
1,8-Dibromo-2,7-diethyl-4,5,9,10-tetrahydropyrene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a probe for studying biological pathways.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 1,8-Dibromo-2,7-diethyl-4,5,9,10-tetrahydropyrene involves its interaction with molecular targets through its bromine and ethyl substituents. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atoms act as leaving groups, allowing for the introduction of various functional groups. The tetrahydropyrene core provides a stable framework for these reactions, facilitating the formation of diverse derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,6-Dibromo-2,7-diethyl-4,5,9,10-tetrahydropyrene
- 1,3,6-Tribromo-2,7-diethyl-4,5,9,10-tetrahydropyrene
- 1,3,6,8-Tetrabromo-2,7-diethyl-4,5,9,10-tetrahydropyrene
Uniqueness
1,8-Dibromo-2,7-diethyl-4,5,9,10-tetrahydropyrene is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and physical properties. The presence of bromine atoms at the 1 and 8 positions allows for selective functionalization, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
137363-47-4 |
|---|---|
Formule moléculaire |
C20H20Br2 |
Poids moléculaire |
420.2 g/mol |
Nom IUPAC |
1,8-dibromo-2,7-diethyl-4,5,9,10-tetrahydropyrene |
InChI |
InChI=1S/C20H20Br2/c1-3-11-9-13-5-6-14-10-12(4-2)20(22)16-8-7-15(19(11)21)17(13)18(14)16/h9-10H,3-8H2,1-2H3 |
Clé InChI |
GQCWIVIWYRYWCJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C2=C3C(=C1)CCC4=CC(=C(C(=C43)CC2)Br)CC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexanoic acid, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester](/img/structure/B14286119.png)
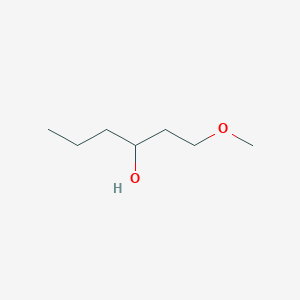
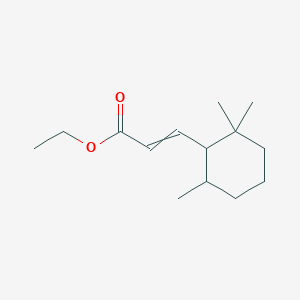
![(5Z)-5-({4-[2-(Diethylamino)ethoxy]phenyl}imino)-4-phenyl-1,3-thiazol-2(5H)-one](/img/structure/B14286129.png)
